molecular formula C20H28O2 B3025772 (1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 60113-11-3

(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Cat. No.: B3025772
CAS No.: 60113-11-3
M. Wt: 300.4 g/mol
InChI Key: WBRXESQKGXYDOL-DLBZAZTESA-N
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Description

Cannabidibutol (CBDB) is a minor phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to cannabidiol (CBD) but has a butyl side chain instead of a pentyl side chain. This compound is gaining attention due to its potential therapeutic properties and its role as an impurity in cannabidiol products .

Mechanism of Action

Target of Action

Cannabidibutol, also known as Unii-ssj25E98QV or UNII-SSJ25E98QV, is a phytocannabinoid that is structurally similar to cannabidiol (CBD), a major non-psychoactive compound found in Cannabis sativa . Like CBD, Cannabidibutol is believed to interact with the endocannabinoid system within the body . This system includes two primary types of receptors: cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .

Mode of Action

It is known that cannabidibutol, like cbd, acts on cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . The interaction of Cannabidibutol with these receptors can lead to various physiological changes .

Biochemical Pathways

Cannabidibutol, like other cannabinoids, is believed to affect several biochemical pathways. It has been suggested that Cannabidibutol could be neuroprotective, cardioprotective, and anti-inflammatory . The precise biochemical pathways affected by cannabidibutol and their downstream effects remain to be fully elucidated .

Pharmacokinetics

It is generally recognized that the adme properties of a drug-like molecule are crucial for its potential to become a therapeutic agent

Result of Action

It has been suggested that cannabidibutol, like cbd, could have a wide spectrum of effects at a molecular, cellular, and organ level, affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability, among others .

Action Environment

The action, efficacy, and stability of Cannabidibutol could be influenced by various environmental factors. For instance, the presence of other cannabinoids in the environment could potentially affect the action of Cannabidibutol . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cannabidibutol typically involves the condensation of olivetol with a suitable butylating agent under acidic conditions. This reaction forms the core structure of cannabidibutol. The process may involve multiple steps, including purification and isolation of the final product .

Industrial Production Methods

Industrial production of cannabidibutol is not as widespread as other cannabinoids like cannabidiol. it can be produced using similar techniques, such as high-performance liquid chromatography (HPLC) for purification and isolation. The production process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cannabidibutol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cannabidibutol. These derivatives can have different pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Cannabidibutol is similar to other cannabinoids, such as:

Uniqueness

Cannabidibutol’s uniqueness lies in its butyl side chain, which differentiates it from other cannabinoids like cannabidiol and cannabidivarin. This structural difference can lead to variations in its pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-5-6-7-15-11-18(21)20(19(22)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-17,21-22H,2,5-9H2,1,3-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRXESQKGXYDOL-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345995
Record name (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60113-11-3
Record name Cannabidibutol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIDIBUTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ25E98QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 2
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 3
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 4
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 5
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 6
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

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